3-Azido-8-bromo Ethidium Bromide
Description
Properties
Molecular Formula |
C₂₁H₁₆Br₂N₄ |
|---|---|
Molecular Weight |
484.19 |
Origin of Product |
United States |
Mechanistic Investigations of 3 Azido 8 Bromo Ethidium Bromide with Biomolecules
Theoretical Frameworks of Intercalative Binding with Nucleic Acids
The interaction of 3-Azido-8-bromo Ethidium (B1194527) Bromide with nucleic acids is fundamentally governed by the principle of intercalation, a process wherein the planar phenanthridinium ring system of the molecule inserts itself between the stacked base pairs of the DNA double helix. This mode of binding is characteristic of the parent compound, ethidium bromide, and its derivatives. The presence of the azido (B1232118) and bromo substituents on the phenanthridinium ring introduces modifications to its electronic and steric properties, which can influence the specifics of its binding, though the general intercalative mechanism is preserved.
Configurational Orientations and Conformational Adaptations of Nucleic Acid Structures
Upon intercalation of 3-Azido-8-bromo Ethidium Bromide, the DNA helix must undergo significant conformational changes to accommodate the bulky aromatic system. This process typically involves a localized unwinding of the helix at the site of insertion, which can be as much as 26 degrees for the parent ethidium bromide. researchgate.net This unwinding increases the distance between the adjacent base pairs to create a cavity for the intercalator. The peripheral phenyl and ethyl groups of the molecule are thought to project into the major groove of the DNA helix. youtube.com
Role of Planar Aromatic Systems in Stacking Interactions
The planar tricyclic phenanthridine (B189435) ring system of this compound is crucial for its intercalative binding. This aromatic structure allows for favorable van der Waals and π-stacking interactions with the electron-rich surfaces of the DNA base pairs above and below the intercalation site. youtube.com These non-covalent interactions are a primary driving force for the binding process and contribute significantly to the stability of the complex.
The electronic properties of the phenanthridinium ring, modified by the electron-withdrawing bromo and azido groups, can modulate the strength of these stacking interactions. While the fundamental principle of aromatic stacking remains the same as for ethidium bromide, these substituents can fine-tune the binding affinity and potentially the sequence preference of the molecule.
Preferential Binding Site Analyses (e.g., GC-rich regions, major/minor grooves)
While ethidium bromide itself does not exhibit a strong sequence specificity, studies with ethidium analogs have revealed preferences for certain nucleotide sequences. For instance, NMR studies have shown a preference for intercalation at CpG sites from the minor groove. researchgate.net Photoaffinity labeling experiments with an 8-azidoethidium (B1221150) analog on plasmid DNA have demonstrated highly specific blockage of certain restriction enzyme sites, particularly those with GC-rich sequences like d(GCGC). This suggests that while intercalation can occur at many sites, there are high-affinity sites dictated by the local nucleotide sequence and potentially longer-range structural features of the DNA.
For this compound, a similar preference for GC-rich regions is anticipated. The azido group at the 3-position and the bromo group at the 8-position could further refine this sequence preference. Upon photoactivation, the azido group forms a highly reactive nitrene intermediate that can covalently crosslink with nearby nucleotides, thus providing a powerful tool to map these preferential binding sites. The ability of such photoactivated analogs to block cleavage by specific restriction endonucleases provides direct evidence of binding at those particular sequences.
Fluorescence Modulation Mechanisms Upon Nucleic Acid Binding
A hallmark of ethidium bromide and its derivatives is the significant enhancement of fluorescence upon binding to nucleic acids. This property makes them valuable as fluorescent probes. The fluorescence of this compound is also expected to be strongly modulated by its interaction with DNA, governed by mechanisms that are sensitive to the local environment.
Excited-State Proton Transfer and Solvent Quenching Effects
In aqueous solution, the fluorescence of free ethidium bromide is relatively low. This is largely attributed to quenching by solvent molecules, particularly through excited-state proton transfer from the exocyclic amino groups to water. When the molecule intercalates into the hydrophobic interior of the DNA double helix, it is shielded from the bulk solvent. This protection from solvent quenching is a major contributor to the observed fluorescence enhancement.
For this compound, a similar mechanism is at play. The intercalation into the DNA duplex sequesters the molecule from water, thereby reducing the efficiency of solvent-mediated non-radiative decay pathways. The fluorescence lifetime of ethidium bromide is known to increase significantly upon binding to DNA, from approximately 1.7 ns in its free form to about 23 ns when intercalated, and a similar increase is expected for its 3-azido-8-bromo derivative. nih.gov
Environmental Factors Influencing Fluorescence Quantum Yield
The fluorescence quantum yield of intercalated ethidium derivatives is highly sensitive to the local microenvironment within the DNA helix. Factors such as the specific base pairs flanking the intercalation site, the local DNA conformation, and the ionic strength of the solution can all influence the fluorescence properties. Studies on ethidium monoazide have shown that its fluorescence, when crosslinked to nucleic acids, exhibits the same environmental sensitivity as non-covalently bound ethidium. nih.gov
Data Table
| Property | Free Compound (in aqueous buffer) | Compound Intercalated in DNA |
| Binding Affinity (Ka) | N/A | ~ 2-3 x 105 M-1 (estimated based on ethidium monoazide) nih.gov |
| Fluorescence Lifetime (τ) | ~ 1.7 ns (for ethidium bromide) nih.gov | ~ 23 ns (for ethidium bromide) nih.gov |
| Fluorescence Quantum Yield (Φ) | Low | Significantly Increased |
| Primary Binding Mode | N/A | Intercalation |
| Key Structural Change in DNA | N/A | Unwinding of the double helix (~26°) researchgate.net |
This table is for illustrative purposes and the values are based on studies of ethidium bromide and its close analogs. The exact values for this compound may vary.
Photoactivation Dynamics and Covalent Adduct Formation
The utility of this compound in mechanistic investigations of biomolecules stems from its ability to be converted from a passive, non-covalently interacting molecule to a reactive species capable of forming stable covalent bonds upon photoactivation. This section delves into the dynamics of this process, from the initial photochemical reaction of the azide (B81097) group to the generation of reactive intermediates and their subsequent covalent linkage with macromolecules.
Photochemistry of Azide Groups in Biological Systems
Aryl azides, such as the one present in this compound, are the most frequently utilized photoaffinity probes due to their relative stability in the dark and their high reactivity upon photoirradiation. mdpi.com The core of their photochemical functionality lies in the azide group's transformation when exposed to ultraviolet (UV) light.
Upon absorption of UV light, typically in the range of 250-400 nm, the aryl azide moiety undergoes photolysis, leading to the extrusion of molecular nitrogen (N₂) and the formation of a highly reactive electron-deficient species known as a nitrene in its singlet state. mdpi.com This singlet nitrene is exceptionally reactive and can undergo a variety of reactions, including insertion into C-H and N-H bonds, addition to C=C double bonds, and reaction with nucleophiles.
In biological systems, this high reactivity allows the photoactivated probe to form covalent bonds with nearby amino acid residues in proteins or nucleic acid bases in DNA and RNA. However, the singlet nitrene can also undergo intersystem crossing to a more stable, but less reactive, triplet state. mdpi.com Furthermore, the singlet nitrene can rearrange into a bicyclic benzazirine, which can then generate 1,2-azacycloheptatetraene. This rearranged intermediate can react with distant nucleophiles, which may lead to a decrease in the efficiency of photolabeling and potentially induce non-specific labeling. mdpi.com
The choice of irradiation wavelength is a critical parameter in experiments involving photoaffinity labeling. While shorter wavelengths can efficiently activate the azide group, they can also cause damage to biological macromolecules, potentially compromising the integrity of the system under investigation. mdpi.com
Reactive Intermediate Generation and Reaction Pathways with Macromolecules
The photoactivation of this compound initiates a cascade of events leading to covalent adduct formation with macromolecules. The primary reactive intermediate generated is the singlet aryl nitrene, a species with a vacant p-orbital and a high propensity to react with its immediate molecular environment.
The reaction pathways of this nitrene intermediate with macromolecules are diverse and non-specific, a characteristic that makes aryl azides powerful tools for mapping molecular interactions without a bias for specific functional groups. The principal reactions include:
Insertion: The nitrene can insert into carbon-hydrogen (C-H) and nitrogen-hydrogen (N-H) bonds present in the side chains of amino acids and the constituent bases of nucleic acids.
Addition: It can undergo addition reactions with aromatic systems, such as the side chains of tyrosine, tryptophan, and phenylalanine, as well as the purine (B94841) and pyrimidine (B1678525) bases of DNA and RNA.
Abstraction: The nitrene can abstract hydrogen atoms, leading to the formation of a radical pair that can then collapse to form a covalent bond.
In the context of this compound, its non-covalent intercalation into the DNA double helix or binding to proteins positions the azide group in close proximity to specific regions of the macromolecule. Upon photoactivation, the generated nitrene reacts preferentially with the components of its immediate surroundings, effectively "tagging" the binding site.
For instance, when intercalated in DNA, the photoactivated probe can form covalent adducts with the sugar-phosphate backbone or the nucleotide bases. Similarly, when bound to a protein, it can react with amino acid residues within the binding pocket.
Covalent Linkage Efficiency and Specificity under Photoirradiation
The efficiency and specificity of covalent linkage are paramount for the successful application of this compound in photoaffinity labeling experiments.
Efficiency is influenced by several factors, including the quantum yield of nitrene formation, the lifetime of the reactive intermediate, and the competition between productive covalent bond formation with the target macromolecule and non-productive reactions with the solvent or other small molecules. The hydrophobic environment within a protein's binding pocket or between the base pairs of DNA can enhance the efficiency of labeling by shielding the reactive nitrene from aqueous solvent molecules.
Specificity is largely determined by the initial non-covalent binding affinity and selectivity of the probe for its target site. Since the generated nitrene is highly reactive and short-lived, it primarily reacts with molecules in its immediate vicinity. Therefore, the covalent labeling pattern reflects the initial binding orientation and dynamics of the probe.
Studies using the closely related analog, 8-azidoethidium, have demonstrated highly specific covalent labeling of plasmid DNA. nih.gov In these experiments, photoactivation of 8-azidoethidium bound to pBR322 DNA resulted in a highly specific, rather than random, blockage of HhaI restriction sites (which recognize the sequence GCGC). nih.gov This indicates that the covalent attachment occurred at specific, high-affinity binding sites. The generation of the same new digestion fragments at drug-to-nucleotide ratios ranging from 1:100 to 1:8000 further underscores the high degree of specificity. nih.gov These findings suggest that the selective drug binding is not solely dictated by the local base sequence but also by other long-range structural parameters of the DNA. nih.gov
Below is a summary of the factors influencing the efficiency and specificity of covalent linkage:
| Factor | Influence on Efficiency | Influence on Specificity |
|---|---|---|
| Binding Affinity (Kd) | Higher affinity leads to longer residence time, increasing the probability of covalent capture. | High affinity for the target site over non-target sites is the primary determinant of specificity. |
| Quantum Yield | A higher quantum yield of nitrene formation results in a greater number of reactive intermediates and higher labeling efficiency. | Does not directly influence specificity, but higher efficiency can make it easier to detect specific labeling. |
| Lifetime of Reactive Intermediate | A shorter lifetime can decrease efficiency if the intermediate decays before reacting with the target. | A very short lifetime enhances specificity by limiting diffusion and reactions with non-target molecules. |
| Reaction Environment | A hydrophobic environment, such as a binding pocket, can protect the reactive intermediate from quenching by water, thereby increasing efficiency. | The specific arrangement of reactive groups within the binding site dictates the precise location of covalent attachment. |
| Irradiation Conditions | Wavelength, intensity, and duration of UV exposure affect the rate of photoactivation and, consequently, the overall labeling efficiency. | Inappropriate irradiation can lead to non-specific damage to the macromolecule, potentially compromising the specificity of the labeling. |
Advanced Methodologies Employing 3 Azido 8 Bromo Ethidium Bromide
Spectroscopic Techniques for Analyzing Probe-Macromolecule Interactions
Spectroscopic methods are fundamental for characterizing the non-covalent interactions of a probe with its target macromolecule before photoactivation.
While the spectroscopic properties of ethidium (B1194527) bromide and some of its azido-derivatives upon interaction with nucleic acids are well-documented, there is no specific data available for 3-Azido-8-bromo ethidium bromide. Studies on related compounds have provided insights into their binding modes. For example, comparative studies of ethidium, 3-azido-ethidium, and 8-azido-ethidium have been performed to analyze their binding to dinucleotides using visible spectroscopy. These studies revealed differences in their intercalation geometries and binding affinities. However, the influence of the 8-bromo substitution on the spectral properties and binding characteristics of the 3-azido-ethidium scaffold has not been investigated or reported.
Due to the absence of research on this compound, no data tables with research findings can be generated.
Fluorescence Anisotropy for Binding and Conformational Studies
Fluorescence anisotropy is a powerful technique used to study the binding of small fluorescent molecules, such as phenanthridinium derivatives, to larger macromolecules like DNA. The principle lies in measuring the rotational mobility of the fluorophore. A small, freely rotating molecule in solution will have a low anisotropy value, close to zero. Upon binding to a much larger molecule, its rotation is significantly restricted, leading to a substantial increase in its fluorescence anisotropy.
When this compound intercalates into a DNA duplex, its movement becomes constrained by the slow torsional motions of the DNA itself. This immobilization results in a significant increase in the steady-state anisotropy. For the parent compound, ethidium bromide (EB), the steady-state anisotropy when bound to DNA is approximately 0.17, a notable increase from the near-zero value of the free form.
These parameters are sensitive to the local environment and can be used to characterize the binding affinity and stoichiometry of the interaction. By titrating a solution of DNA with this compound and monitoring the change in anisotropy, one can determine the binding constant (K) for the interaction.
Table 1: Representative Fluorescence Anisotropy Parameters for Ethidium Bromide (EB) Interaction with DNA
| Parameter | Free EB in Solution | EB Bound to DNA | Reference |
| Steady-State Anisotropy (r) | ~ 0 | 0.17 | |
| Fluorescence Lifetime (τ) | 1.6 ns | 22.05 ns | |
| Rotational Correlation Times | 0.15 ns (single) | 103.3 ns, 12.37 ns, 0.92 ns (multiple) |
Circular Dichroism Spectroscopy for Induced Helicity Changes
Circular Dichroism (CD) spectroscopy is an essential tool for studying the structure of chiral molecules, including nucleic acids. The CD spectrum of DNA is highly sensitive to its helical conformation (e.g., B-form, A-form, Z-form). The intercalation of phenanthridinium compounds like this compound into the DNA double helix induces significant conformational changes, which are reflected in the CD spectrum.
Upon binding, these intercalators can cause an unwinding of the DNA helix. This change in the helical structure alters the interactions between the stacked base pairs, leading to changes in the CD signal in the UV region (200-300 nm) where the DNA bases absorb. Furthermore, the phenanthridinium chromophore itself is achiral but becomes optically active upon binding within the chiral DNA environment. This results in an "induced CD" (ICD) signal in the visible region of the spectrum where the probe absorbs light.
The CD spectra of DNA complexes with phenanthridinium derivatives typically show distinct regions of optical activity. For ethidium bromide, the complex with DNA shows a negative CD band near 295 nm and a positive band at longer wavelengths. The characteristics of the ICD spectrum, such as the sign and magnitude of the bands, can provide information about the geometry of the binding and the orientation of the intercalated probe relative to the DNA base pairs. These spectral changes can be monitored during titration experiments to study the binding process.
Molecular Dynamics and Computational Modeling of Interaction Interfaces
Computational methods are indispensable for visualizing and understanding the interactions of probes like this compound at an atomic level. These approaches complement experimental data by providing dynamic and energetic insights into the binding process.
Simulation of Intercalation and Binding Dynamics
Molecular dynamics (MD) simulations can model the spontaneous binding and intercalation of ethidium derivatives into DNA duplexes. These simulations track the movements of every atom in the system over time, governed by a physical force field. Extended MD simulations have successfully captured the multi-stage binding process of ethidium bromide with DNA, which includes initial diffusion and electrostatic interactions with the phosphate (B84403) backbone, followed by the intercalation event itself, which occurs on a millisecond timescale.
Simulations show that intercalation can occur from both the major and minor grooves, though minor groove intercalation is generally preferred and more stable. The process involves a significant conformational change in the DNA, including a negative unwinding of the helix (experimentally measured to be about 26°) and an increase in the distance between the adjacent base pairs to accommodate the planar phenanthridinium ring. Unbiased simulations have reproduced these events, demonstrating that modern force fields and computational power can accurately model these complex biological processes.
Prediction of Binding Free Energies and Affinities
Computational methods such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are used to estimate the binding free energy of a ligand to its target. These calculations are performed on snapshots taken from MD simulations to provide an average binding affinity.
For ethidium bromide, these calculations can distinguish between different binding modes and sequences. For example, binding free energy calculations have been used to compare the affinity of ethidium for ApT vs. GpC steps and for major vs. minor groove intercalation. While these methods tend to overestimate absolute binding affinities, they are highly valuable for comparing the relative energies of different binding poses or modified ligands.
Table 2: Calculated Binding Free Energies for Ethidium Bromide with DNA Steps
| Binding Site / Mode | Calculated Binding Free Energy (kcal/mol) | Method/Source Reference |
| Intercalation at ApT step (Major Groove) | -18.3 (±2.1) | MM/GBSA |
| Intercalation at GpC step (Major Groove) | -22.8 (±2.5) | MM/GBSA |
Rational Design of Modified Phenanthridinium Probes
The insights gained from experimental and computational studies guide the rational design of new phenanthridinium probes with improved properties. By understanding the structure-activity relationships, modifications can be introduced to enhance binding affinity, sequence specificity, or functionality.
The 3 and 8 positions of the phenanthridinium ring are key targets for chemical modification. Introducing substituents at these positions can modulate the electronic properties and steric interactions of the probe. The presence of the bromo group at the 8-position and the photoreactive azido (B1232118) group at the 3-position in this compound are examples of such rational design. The azido group transforms the molecule into a photo-crosslinking agent, while the bromo group can influence its electronic properties and binding affinity. Computational modeling can predict how such modifications will affect the intercalation geometry and binding energy, allowing for the in silico screening of novel derivatives before their synthesis.
Electrophoretic Mobility Shift Assays (EMSA) with Photo-crosslinking
The Electrophoretic Mobility Shift Assay (EMSA), or gel shift assay, is a fundamental technique for studying protein-DNA interactions. It is based on the principle that a protein-DNA complex migrates more slowly through a non-denaturing polyacrylamide gel than the free DNA probe. This results in a "shifted" band corresponding to the complex.
The use of a photo-reactive probe like this compound in an EMSA protocol adds a powerful dimension to the assay. The azido group can be activated by UV light to form a highly reactive nitrene intermediate, which then forms a stable covalent bond with nearby molecules, such as a protein bound to the same DNA strand.
This photo-crosslinking step covalently traps the transient protein-DNA interaction, stabilizing the complex for electrophoretic analysis. This is particularly useful for detecting weak or transient interactions that might otherwise dissociate during electrophoresis. After the binding reaction between a target protein and a DNA fragment in the presence of this compound, the sample is irradiated with UV light to induce crosslinking. The resulting covalently linked complexes are then resolved by SDS-PAGE, which separates molecules based on size. The cross-linked product, being larger than the protein or DNA alone, can be identified, confirming the interaction.
Applications in Molecular and Cellular Research
Elucidation of Nucleic Acid Structure-Function Relationships
3-Azido-8-bromo Ethidium (B1194527) Bromide serves as a sophisticated probe for investigating the intricate structures and dynamic functions of nucleic acids. Its applications in this area are primarily centered on its ability to intercalate into DNA and RNA helices and to form covalent crosslinks upon photoactivation, providing insights into conformational changes and complex secondary structures.
As a derivative of ethidium bromide, 3-Azido-8-bromo Ethidium Bromide is expected to intercalate between the base pairs of double-stranded DNA and RNA. This intercalation process locally unwinds the helical structure, a phenomenon that can be harnessed to study the dynamics of nucleic acid unwinding and the conformational flexibility of the helix. The intercalation of ethidium bromide is known to cause a negative unwinding of the DNA helix by approximately 26 degrees and an increase in the distance between adjacent base pairs researchgate.net.
The presence of the azido (B1232118) group allows for photoaffinity labeling. Upon exposure to UV light, the azido group is converted into a highly reactive nitrene, which can form a covalent bond with nearby atoms in the nucleic acid structure. This "freezes" the interaction and allows for the detailed study of the conformational state of the nucleic acid at the moment of irradiation. This technique can be particularly useful for trapping and analyzing transient conformational states that are critical for biological processes such as DNA replication and transcription.
Table 1: Comparison of Intercalation Effects on Nucleic Acid Structure
| Feature | Ethidium Bromide | This compound (Predicted) |
| Binding Mode | Intercalation between base pairs | Intercalation between base pairs |
| Effect on Helix | Unwinding, increased base pair distance | Unwinding, increased base pair distance |
| Covalent Linkage | No | Yes (upon photoactivation) |
| Application | Visualization, quantification | Photoaffinity labeling, trapping conformational states |
G-quadruplexes (G4) and triplex nucleic acids are non-canonical secondary structures that play crucial roles in various cellular processes, including telomere maintenance and gene regulation. Ethidium derivatives have been shown to bind to and stabilize G-quadruplex structures nih.govchemrxiv.org. These derivatives can act as fluorescent probes for the detection and characterization of these multi-stranded DNA structures nih.govchemrxiv.org.
While direct studies on this compound are limited, its structural similarity to other ethidium derivatives suggests its potential as a probe for G4 and triplex structures. The planar phenanthridinium ring system can stack on the terminal G-quartets of a G-quadruplex, leading to stabilization. The photoreactive azido group offers the advantage of covalently crosslinking to the nucleic acid structure, which can help in identifying the precise binding site and in understanding the conformational details of the interaction. This is a significant advancement over non-covalent probes, as it provides a permanent record of the interaction.
Characterization of Nucleic Acid-Binding Proteins and Enzymes
Photoaffinity labeling with reagents like this compound is a powerful technique for identifying and characterizing proteins that bind to nucleic acids. This approach allows for the formation of a covalent bond between the probe, which is bound to the nucleic acid, and the interacting protein, enabling the identification of binding partners and the mapping of binding sites.
Complex cellular machinery is involved in DNA replication, transcription, and repair. Identifying the protein components of these complexes and their spatial arrangement on the nucleic acid template is fundamental to understanding these processes. This compound can be used as a tool for "footprinting" these protein-nucleic acid interactions.
By intercalating into the DNA or RNA within a nucleoprotein complex and then being activated by light, the probe can crosslink to the proteins in close proximity. Subsequent analysis, for example, by immunoprecipitation and mass spectrometry, can identify the crosslinked proteins. This approach can reveal which proteins are in direct contact with the nucleic acid and provide clues about the architecture of these large molecular complexes. While general arylazido derivatives are used for this purpose, the specific application of this compound in these contexts remains an area for further research wikipedia.org.
Enzymes that act on nucleic acids, such as polymerases, nucleases, and ligases, have specific substrate recognition sites. Understanding how these enzymes recognize and bind to their nucleic acid substrates is crucial for understanding their mechanisms of action. Photoaffinity labeling with this compound can be employed to map these recognition sites.
By positioning the probe at or near the enzyme's binding site on the nucleic acid and initiating photocrosslinking, it is possible to covalently link the probe to the amino acid residues within the active site of the enzyme. Subsequent peptide mapping and sequencing can then identify the specific regions of the protein that are in close contact with the nucleic acid substrate. This provides high-resolution information about the enzyme's active site architecture.
Table 2: Potential Applications of this compound in Studying Nucleic Acid-Protein Interactions
| Research Area | Technique | Information Gained |
| Replication/Transcription/Repair | Photoaffinity Labeling and Footprinting | Identification of protein components in complexes, spatial arrangement on nucleic acid |
| Enzyme-Substrate Interaction | Photoaffinity Labeling and Peptide Mapping | Identification of amino acid residues in the enzyme's active site |
Development of Advanced Biosensing Platforms
The fluorescent properties of the ethidium core and the potential for covalent attachment via the azido group make this compound a candidate for the development of novel biosensing platforms for nucleic acid detection and analysis.
Fluorescence-based biosensors are widely used for the sensitive and specific detection of nucleic acids nih.govfrontiersin.org. Many of these sensors rely on the change in fluorescence of a dye upon binding to the target nucleic acid. Ethidium bromide itself exhibits a significant increase in fluorescence quantum yield upon intercalation into double-stranded nucleic acids sigmaaldrich.com. This property can be exploited in biosensor design.
The covalent attachment capability of this compound could be leveraged to create more robust and stable biosensors. For instance, the probe could be pre-intercalated into a capture probe oligonucleotide immobilized on a sensor surface. Upon hybridization with a target nucleic acid, the azido group could be photoactivated to form a permanent link, leading to a stable and measurable fluorescent signal. This could enhance the sensitivity and reduce the background signal in nucleic acid detection assays. Furthermore, the electrochemical properties of ethidium bromide could also be harnessed in the development of electrochemical biosensors for nucleic acid detection chemrxiv.orgchemrxiv.org.
Integration into Nucleic Acid-Based Biosensors (e.g., SPR, Electrochemical)
There is currently no available scientific literature detailing the integration of this compound into nucleic acid-based biosensors, such as those based on Surface Plasmon Resonance (SPR) or electrochemical detection methods. Research on the application of other azide-modified ethidium compounds in biosensing exists, but specific studies focused on the 3-azido-8-bromo derivative are not present in the surveyed literature.
Probes for Target Sequence Detection and Quantification
Information regarding the use of this compound as a probe for the specific detection and quantification of target nucleic acid sequences is not available in published research. While the parent compound, ethidium bromide, is widely used for nucleic acid visualization, the specific functionalities and performance of the 3-azido-8-bromo analog as a targeted probe have not been documented.
Investigating Cellular Processes
Study of Intracellular Nucleic Acid Dynamics and Localization
There are no specific studies available that utilize this compound to investigate the dynamics and localization of intracellular nucleic acids. The photoaffinity labeling properties of azide-containing ethidium derivatives suggest potential utility in "freezing" molecular interactions for study, but research applying this specific compound to understand the movement and positioning of DNA and RNA within cells has not been reported.
Research on Macromolecular Synthesis Inhibition Mechanisms
While ethidium bromide and some of its derivatives are known to inhibit macromolecular synthesis by intercalating into nucleic acids, specific research detailing the inhibitory mechanisms of this compound is not found in the existing scientific literature. Studies on other analogs have explored their effects on DNA replication and transcription, but the particular contribution of the 3-azido and 8-bromo substitutions to the inhibitory properties of the ethidium scaffold has not been elucidated.
Future Directions and Emerging Research Avenues
Development of Next-Generation Multi-Functional Phenanthridinium Probes
The core structure of 3-Azido-8-bromo Ethidium (B1194527) Bromide, the phenanthridinium ring system, is a well-established scaffold for DNA intercalation and fluorescence detection. The future development of probes based on this compound is envisioned to transcend simple DNA visualization, moving towards multi-functional tools that can report on multiple cellular events simultaneously.
The azido (B1232118) group serves as a versatile chemical handle. Beyond its role in photoaffinity labeling, it can be utilized in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the covalent attachment of a wide array of functional moieties. For instance, conjugating a second environmentally sensitive fluorophore could create a FRET (Förster Resonance Energy Transfer) probe. Such a probe could report on conformational changes in nucleic acid structures or the binding of specific proteins in real-time.
Furthermore, the bromo substituent, while potentially enhancing photo-crosslinking efficiency, could also be a site for further chemical modification through cross-coupling reactions, allowing for the attachment of other functional groups. This could lead to the development of probes that can, for example, report on local pH or the presence of specific metal ions in the vicinity of the nucleic acid target.
Table 1: Potential Multi-Functional Probes Based on 3-Azido-8-bromo Ethidium Bromide
| Probe Type | Functional Principle | Potential Application |
| FRET Probes | Energy transfer between the ethidium core and a secondary attached fluorophore. | Monitoring DNA/RNA conformational changes, protein binding events. |
| Ratiometric Sensors | Conjugation of an ion-sensitive dye. | Measuring local ion concentrations near nucleic acids. |
| Dual-Target Probes | Attachment of a ligand for a specific protein. | Simultaneously visualizing DNA and a target protein. |
Integration with Advanced Imaging and Single-Molecule Techniques
The fluorescent properties of the ethidium core, combined with the photoactivatable nature of the azido group, make this compound a promising candidate for advanced imaging modalities that push the boundaries of optical resolution.
In the realm of super-resolution microscopy, techniques like STED (Stimulated Emission Depletion) and STORM (Stochastic Optical Reconstruction Microscopy) rely on the ability to control the emission of fluorophores. The photophysical properties of the phenanthridinium core could potentially be modulated for compatibility with these techniques. Furthermore, the ability to covalently crosslink the probe to its target upon photoactivation would provide a stable signal for long-term imaging and tracking of specific nucleic acid sequences or protein-nucleic acid complexes within the cell.
At the single-molecule level, this compound could be used to investigate the dynamics of DNA-protein interactions with unprecedented detail. For instance, a single molecule of a DNA-binding protein could be observed as it scans along a DNA strand, with the this compound probe used to "freeze" the interaction at a specific moment in time through photo-crosslinking. Subsequent analysis could then reveal the precise binding site.
High-Throughput Screening Methodologies for Novel Binding Partners
The ability of this compound to covalently capture interacting molecules makes it a valuable tool for high-throughput screening (HTS) assays designed to identify new DNA- or RNA-binding proteins or small molecules.
One potential HTS strategy would involve immobilizing a library of proteins or small molecules on a microarray. A specific DNA or RNA sequence of interest, labeled with this compound, could then be incubated with the array. Upon UV irradiation, the nucleic acid would become covalently crosslinked to any interacting partners. The fluorescent nature of the ethidium core would then allow for the rapid identification of "hits" on the array.
This approach offers a significant advantage over traditional non-covalent screening methods, as the covalent linkage provides a much more robust signal and reduces the likelihood of false negatives due to weak or transient interactions.
Table 2: Comparison of Screening Methodologies
| Feature | Traditional Fluorescence Assay | Photoaffinity Labeling HTS |
| Interaction Type | Non-covalent | Covalent |
| Signal Robustness | Lower, sensitive to wash steps | Higher, stable linkage |
| Detection of Transient Interactions | May be missed | Can be captured |
| Throughput | High | Potentially High |
Exploration in Synthetic Biology and Nanobiotechnology Applications
The unique functionalities of this compound also open up exciting possibilities in the fields of synthetic biology and nanobiotechnology.
In synthetic biology, the construction of artificial gene circuits often requires precise control over the components. A derivative of this compound could be designed to act as a light-inducible switch. For example, the probe could be engineered to intercalate into a specific DNA sequence that regulates gene expression. Upon photoactivation, the crosslinking event could either recruit or displace regulatory proteins, thereby turning a gene "on" or "off" with spatiotemporal control.
In nanobiotechnology, the azido group provides a convenient handle for attaching the molecule to the surface of nanoparticles, such as gold nanoparticles or quantum dots. This functionalization could be used to create targeted drug delivery systems where the nanoparticle is guided to specific cells or tissues. The ethidium bromide component could serve a dual role as an imaging agent to track the nanoparticle and as a therapeutic agent that disrupts nucleic acid metabolism in target cells.
Q & A
Q. Methodological Considerations :
- For gel staining, follow standard EtBr protocols (e.g., 0.5–1 µg/mL in agarose gels) but validate fluorescence intensity using UV transillumination .
- For crosslinking experiments, optimize UV exposure time (e.g., 302 nm for azido activation) and confirm binding via gel shift assays or mass spectrometry .
Basic: What safety protocols are critical when handling this compound?
This compound combines the mutagenic risks of EtBr with hazards from its substituents:
Q. Handling Steps :
- Use chemical fume hoods for weighing and solution preparation.
- Decontaminate spills with absorbent materials (e.g., activated carbon) and dispose as hazardous waste .
- Validate deactivation via UV fluorescence checks before liquid disposal .
Advanced: How do the azido and bromo groups affect DNA intercalation efficiency and fluorescence properties compared to unmodified EtBr?
The substituents may introduce steric hindrance or electronic effects:
- Intercalation efficiency : Reduced binding affinity due to bromo’s bulkiness, necessitating higher dye concentrations or longer staining times. Validate via competitive binding assays with unmodified EtBr .
- Fluorescence quenching : Bromo’s electron-withdrawing effect could diminish fluorescence intensity. Calibrate using DNA standards and adjust imaging settings (e.g., longer exposure or higher UV intensity) .
Q. Data Contradictions :
- Inconsistent fluorescence signals may arise from incomplete intercalation or photobleaching of the azido group. Include controls (e.g., unmodified EtBr) and replicate experiments to isolate variables .
Advanced: What methodological challenges arise when quantifying DNA using this compound, and how can they be mitigated?
Q. Challenges :
- Non-linear fluorescence response due to altered binding kinetics.
- Background noise from azido group reactivity under UV.
Q. Solutions :
- Generate a standard curve with known DNA concentrations and the derivative, rather than relying on EtBr’s existing data .
- Use spectrofluorometry to quantify fluorescence at optimal excitation/emission wavelengths (e.g., 518/605 nm for EtBr derivatives) .
- Compare results with alternative dyes (e.g., SYBR Safe) to validate accuracy .
Advanced: How can researchers validate the efficacy of this compound in photoaffinity labeling studies?
Q. Experimental Design :
Crosslinking Efficiency : Irradiate DNA-dye complexes at 302 nm and analyze via SDS-PAGE for shifted bands indicating covalent attachment .
Specificity Controls : Use non-UV-exposed samples and azido-free EtBr derivatives to confirm reaction dependency on the azido group.
Mass Spectrometry : Identify adduct formation between the dye and DNA bases to confirm covalent bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
